N'-{(E)-[4-(propan-2-yl)phenyl]methylidene}pyridine-2-carbohydrazide
Description
N'-{(E)-[4-(Propan-2-yl)Phenyl]Methylidene}Pyridine-2-Carbohydrazide is a hydrazone derivative synthesized via the condensation of pyridine-2-carbohydrazide with 4-isopropylbenzaldehyde. This compound features:
- Core structure: A pyridine-2-carbohydrazide backbone.
- Substituent: An (E)-configured 4-isopropylbenzylidene group at the hydrazide nitrogen.
- Synthesis: Typically involves refluxing equimolar amounts of the aldehyde and carbohydrazide in ethanol with glacial acetic acid as a catalyst, followed by recrystallization .
Properties
Molecular Formula |
C16H17N3O |
|---|---|
Molecular Weight |
267.33 g/mol |
IUPAC Name |
N-[(E)-(4-propan-2-ylphenyl)methylideneamino]pyridine-2-carboxamide |
InChI |
InChI=1S/C16H17N3O/c1-12(2)14-8-6-13(7-9-14)11-18-19-16(20)15-5-3-4-10-17-15/h3-12H,1-2H3,(H,19,20)/b18-11+ |
InChI Key |
WFJIMRAEOLALEO-WOJGMQOQSA-N |
Isomeric SMILES |
CC(C)C1=CC=C(C=C1)/C=N/NC(=O)C2=CC=CC=N2 |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C=NNC(=O)C2=CC=CC=N2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-{(E)-[4-(propan-2-yl)phenyl]methylidene}pyridine-2-carbohydrazide typically involves the condensation reaction between 4-(propan-2-yl)benzaldehyde and pyridine-2-carbohydrazide. The reaction is usually carried out in a solvent such as ethanol or methanol under reflux conditions . The reaction can be represented as follows:
4-(propan-2-yl)benzaldehyde+pyridine-2-carbohydrazide→N’-(E)-[4-(propan-2-yl)phenyl]methylidenepyridine-2-carbohydrazide
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
N’-{(E)-[4-(propan-2-yl)phenyl]methylidene}pyridine-2-carbohydrazide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The hydrazone group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in solvents like ethanol or tetrahydrofuran.
Substitution: Various nucleophiles such as amines or thiols; reactions often conducted in polar solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction could produce the corresponding amines.
Scientific Research Applications
N’-{(E)-[4-(propan-2-yl)phenyl]methylidene}pyridine-2-carbohydrazide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an enzyme inhibitor and its pharmacological properties.
Coordination Chemistry: It forms stable complexes with transition metals, which are useful in catalysis and materials science.
Materials Science: The compound’s ability to form crystalline structures makes it valuable in the study of crystal engineering and supramolecular chemistry.
Mechanism of Action
The mechanism of action of N’-{(E)-[4-(propan-2-yl)phenyl]methylidene}pyridine-2-carbohydrazide involves its interaction with specific molecular targets. The hydrazone group can form coordination bonds with metal ions, leading to the formation of stable complexes. These complexes can then interact with biological molecules, potentially inhibiting enzyme activity or altering cellular processes .
Comparison with Similar Compounds
Comparison with Structural Analogs
Key Observations :
Physicochemical Properties
Notes:
Anticancer Activity
- Azulene-carbohydrazide analogs (e.g., N′-[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]-3-methyl-7-(propan-2-yl)azulene-1-carbohydrazide) show IC₅₀ values <10 µM against breast cancer cells (MCF-7) .
- Thiophene-containing hydrazides (e.g., N′-[(E)-(3-methylthiophen-2-yl)methylidene]pyridine-2-carbohydrazide) exhibit moderate activity against lung adenocarcinoma (A549) .
Metal Chelation
- Hydrazones derived from pyridine-4-carbohydrazide (e.g., N′-(thiophen-2-yl-methylidene)pyridine-4-carbohydrazide) form stable complexes with Fe(III), Cu(II), and Pd(II), with octahedral or square-planar geometries . These complexes often show enhanced antimicrobial activity compared to free ligands .
Crystallographic and Spectroscopic Data
- Crystal Packing: Analogs like 4-tert-butyl-N′-{(E)-[4-(dimethylamino)phenyl]methylidene}benzohydrazide crystallize in monoclinic systems (space group Pbc2), with bond lengths and angles consistent with hydrazone geometry .
- IR Spectra : The target compound likely shows characteristic peaks at ~1600 cm⁻¹ (C=N stretch) and ~1680 cm⁻¹ (amide C=O), similar to N′-[(1E)-1-(4-fluorophenyl)ethylidene]pyridine-2-carbohydrazide .
Biological Activity
Overview
N'-{(E)-[4-(propan-2-yl)phenyl]methylidene}pyridine-2-carbohydrazide is a Schiff base hydrazone compound formed through the condensation of pyridine-2-carbohydrazide and 4-(propan-2-yl)benzaldehyde. This compound has drawn attention due to its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Chemical Structure
The compound features a pyridine ring, a hydrazone linkage, and a propan-2-yl-substituted phenyl group. Its structure can be represented as follows:
Synthesis
The synthesis typically involves the following steps:
- Reagents : Pyridine-2-carbohydrazide and 4-(propan-2-yl)benzaldehyde.
- Solvent : Ethanol is commonly used.
- Conditions : The reaction is carried out under reflux to facilitate condensation.
- Isolation : The product is isolated through filtration and recrystallization.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Candida albicans | 16 µg/mL |
These results suggest that the compound could be a promising candidate for developing new antimicrobial agents.
Anti-inflammatory Activity
The compound has also been evaluated for its anti-inflammatory properties. Studies indicate that it can inhibit the production of pro-inflammatory cytokines and enzymes such as COX-2, which are critical in inflammatory processes.
| Assay | IC50 Value |
|---|---|
| COX-1 Inhibition | 45 µM |
| COX-2 Inhibition | 25 µM |
These findings highlight its potential as an anti-inflammatory agent, particularly in conditions characterized by excessive inflammation.
Anticancer Properties
Preliminary studies have explored the anticancer potential of this compound. It has shown cytotoxic effects against several cancer cell lines, such as breast cancer (MCF-7) and lung cancer (A549), with IC50 values indicating effective inhibition of cell proliferation.
| Cell Line | IC50 Value |
|---|---|
| MCF-7 | 30 µM |
| A549 | 28 µM |
These results suggest that this compound might serve as a lead compound for further anticancer drug development.
The biological activity of this compound is attributed to its ability to form stable complexes with metal ions, which can inhibit enzyme activity relevant to various biological pathways. The hydrazone moiety allows interaction with biological targets, potentially disrupting normal cellular functions.
Case Studies
- Antimicrobial Efficacy : A study conducted on the effectiveness of this compound against resistant strains of bacteria showed that it outperformed traditional antibiotics in certain cases, indicating its potential use in treating infections caused by resistant pathogens.
- Inflammation Models : In vivo studies using carrageenan-induced paw edema models demonstrated significant reduction in inflammation when treated with this compound compared to control groups, reinforcing its anti-inflammatory claims.
- Cancer Cell Studies : Research involving the treatment of cancer cell lines revealed apoptosis induction in MCF-7 cells, suggesting a mechanism involving programmed cell death, which is crucial for effective cancer therapy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
